(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Description
This compound features a thioxothiazolidinone core (4-oxo-2-thioxo) linked to a benzylidene moiety at position 5 and a 4-chlorophenyl-substituted pyrrolidine-2,5-dione (succinimide) at position 2. The Z-configuration of the benzylidene group is critical for its spatial arrangement, influencing intermolecular interactions and biological activity. Its synthesis likely involves condensation of a thiosemicarbazide derivative with chloroacetic acid under reflux, followed by cyclization, as seen in analogous protocols .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-6-8-14(9-7-13)22-17(24)11-15(18(22)25)23-19(26)16(28-20(23)27)10-12-4-2-1-3-5-12/h1-10,15H,11H2/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPLHUOXWKGDG-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 371.88 g/mol. The structure features a thiazolidinone ring fused with a pyrrolidine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with substituted phenyl groups. Various methods have been reported in literature, focusing on optimizing yield and purity while minimizing by-products. For instance, the reaction conditions can be adjusted to enhance the formation of the desired Z-isomer.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. Key findings include:
- Cell Line Studies : Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer cells. For example, it demonstrated a GI50 value of 0.62 µM against HOP-92 cells and 2.50 µM against CCRF-CEM cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation. The compound may also disrupt microtubule dynamics, leading to cell cycle arrest .
- Selectivity : Notably, studies have shown that normal human fibroblasts are less affected by this compound compared to cancer cells, suggesting a degree of selectivity that could minimize side effects during therapeutic use .
Other Biological Activities
In addition to anticancer effects, thiazolidinone derivatives have been investigated for other biological activities:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their overall therapeutic profile by reducing oxidative stress in cells .
- Antidiabetic Effects : Certain modifications of thiazolidinones have shown promise in diabetes management by enhancing insulin sensitivity and reducing blood glucose levels .
Case Studies
Several case studies have been documented that illustrate the efficacy of this compound:
- Study on Leukemia Cells : A study evaluated the cytotoxic effects on different leukemia cell lines and found that this compound significantly inhibited cell proliferation at micromolar concentrations .
- Microtubule Disruption : Another investigation focused on its ability to disrupt microtubule formation in cancer cells, which is crucial for their division and growth .
Data Tables
| Activity | Cell Line | GI50 (µM) |
|---|---|---|
| Anticancer Activity | HOP-92 | 0.62 |
| CCRF-CEM | 2.50 | |
| RPMI-8226 | 2.52 | |
| Antioxidant Activity | MCF-7 | EC50 = 0.16 |
| A2780 | EC50 = 0.11 | |
| HT-29 | EC50 = 0.12 |
Comparison with Similar Compounds
Core Heterocyclic Framework
- Thioxothiazolidinone vs. Thiazolo-pyrimidine: The target compound’s thioxothiazolidinone ring differs from thiazolo-pyrimidine derivatives (e.g., (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile in ), which incorporate a pyrimidine ring fused to thiazole.
Succinimide vs. Oxadiazole :
The pyrrolidine-2,5-dione (succinimide) moiety in the target contrasts with oxadiazole rings in compounds such as 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one (). Succinimide’s carbonyl groups may increase hydrogen-bonding capacity, affecting solubility and receptor affinity.
Substituent Effects
- 4-Chlorophenyl vs. Other Aromatic Groups: The 4-chlorophenyl group in the target compound contributes to lipophilicity, favoring membrane permeability. For example, 5-(Z)-(4-methoxyphenyl)methylene-4-thiazolidinone () exhibits lower logP values due to the methoxy group .
Benzylidene Configuration :
The Z-configuration of the benzylidene group is shared with analogs like (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo-pyrimidine (). This geometry imposes steric constraints that may stabilize interactions with hydrophobic enzyme pockets .
Reaction Conditions and Yields
Condensation and Cyclization :
The target compound’s synthesis likely mirrors methods in and , involving reflux with sodium acetate in acetic acid/DMF. Yields for similar Z-isomers (e.g., 68% in ) suggest moderate efficiency due to competing isomerization or dimerization pathways .Isomerization Risks :
highlights challenges in maintaining Z-configuration during reactions with nitrile oxides, leading to byproducts like dioxadiazines. The target compound’s stability under storage conditions (e.g., light, temperature) remains unstudied but could parallel analogs prone to E/Z interconversion .
Spectroscopic and Physicochemical Properties
Spectral Data Comparison
Solubility and logP
- The 4-chlorophenyl group increases logP (~3.5 estimated) relative to 4-hydroxyphenyl analogs (logP ~2.0), enhancing blood-brain barrier penetration but reducing aqueous solubility .
Preparation Methods
Knoevenagel Condensation for 5-Benzylidene-thiazolidinone Formation
The 5-benzylidene moiety is introduced via Knoevenagel condensation between 3-aminothiazolidin-4-one precursors and aromatic aldehydes. For example, 3-N-(4-chlorophenyl)pyrrolidine-2,5-dione is first functionalized with a thioxothiazolidinone ring before undergoing condensation with benzaldehyde derivatives.
- Precursor Synthesis : 2-Thioxothiazolidin-4-one is prepared by reacting 4-chloroaniline with carbon disulfide (CS₂) and ammonium hydroxide, followed by cyclization with chloroacetic acid.
- Condensation : The thiazolidinone intermediate reacts with benzaldehyde in glacial acetic acid under reflux, catalyzed by sodium acetate. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl (Scheme 1).
Key Conditions :
Multi-Component Reaction (MCR) Assembly
A one-pot MCR strategy combines 4-chloroaniline, mercaptoacetic acid, benzaldehyde, and pyrrolidine-2,5-dione derivatives. This method utilizes heterogeneous catalysts such as nano-CdZr₄(PO₄)₆ to enhance regioselectivity.
- Imine Formation : 4-Chloroaniline reacts with benzaldehyde to form an imine intermediate.
- Thiol Addition : Mercaptoacetic acid attacks the imine carbon, facilitated by the nanocatalyst’s Lewis acid sites.
- Cyclization : Intramolecular cyclization yields the thiazolidinone core.
- Pyrrolidine Incorporation : The pre-formed pyrrolidine-2,5-dione is coupled via nucleophilic substitution at the thiazolidinone’s N-3 position.
Optimized Parameters :
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of β-cyclodextrin-SO₃H over traditional acids (e.g., p-TSA) in thiazolidinone synthesis. This catalyst enhances electrophilicity of carbonyl groups and enables recyclability (Table 1).
Table 1. Catalyst Screening for Thiazolidinone Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| β-CD-SO₃H | H₂O | 80 | 89 |
| p-TSA | EtOH | 70 | 65 |
| Sc(OTf)₃ | CH₂Cl₂ | 0 | 78 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but reduce reaction rates due to poor nucleophilicity. Ethanol/water mixtures balance reactivity and environmental impact.
Stereochemical Control and Structural Validation
(Z)-Configuration Confirmation
The exocyclic C=C bond’s (Z)-geometry is confirmed by:
- IR Spectroscopy : A broad band at ~3,490 cm⁻¹ indicates intramolecular H-bonding between the thioxo group and methine proton.
- ¹H NMR : The methine proton resonates as a singlet at δ 7.51–8.03 ppm, characteristic of (Z)-isomers.
- X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 79.91° between the benzylidene and thiazolidinone rings, consistent with (Z)-stereochemistry.
X-ray Crystallographic Data
Compound : (Z)-5-(4-Nitrobenzylidene)-3-(4-chlorophenyl)pyrrolidine-2,5-dione-thiazolidinone hybrid
- Crystal System : Triclinic
- Space Group : P‾1
- Unit Cell Parameters :
- a = 7.42 Å
- b = 9.85 Å
- c = 12.31 Å
- α = 89.1°, β = 78.5°, γ = 81.2°
- Hydrogen Bonding : C–H···O interactions stabilize the supramolecular chain along the a-axis.
Q & A
How can researchers optimize the synthesis of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione to maximize yield and purity?
Classification : Basic (Synthesis Optimization)
Methodological Answer :
- Step 1 : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical tools like ANOVA can isolate critical factors .
- Step 2 : Use automated reactors for precise control of reaction kinetics and by-product minimization, as highlighted in scaled-up syntheses of analogous thiazolidinone derivatives .
- Step 3 : Purify intermediates via recrystallization (e.g., DMF-acetic acid mixtures) to remove impurities before final cyclization . Validate purity using HPLC (>95% purity threshold) .
What advanced techniques are recommended for resolving the crystal structure of this compound, particularly when dealing with anisotropic displacement or twinning?
Classification : Basic (Structural Analysis)
Methodological Answer :
- Technique 1 : Single-crystal X-ray diffraction with SHELXL for refinement, leveraging its robustness in handling anisotropic displacement parameters and high-resolution data .
- Technique 2 : For twinned crystals, use SHELXD for structure solution and WinGX for graphical analysis of molecular geometry and packing .
- Validation : Cross-check results with ORTEP for ellipsoid visualization and PLATON for symmetry validation .
How can researchers investigate the compound's anticancer mechanisms while addressing contradictions in bioactivity data across studies?
Classification : Advanced (Biological Activity)
Methodological Answer :
- Approach 1 : Perform dose-response assays (e.g., IC₅₀ determination in multiple cancer cell lines) paired with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .
- Approach 2 : Use molecular docking to predict binding affinities for targets like tubulin or topoisomerase-II, comparing results with structural analogs (e.g., ethyl 4-{...} benzoate derivatives) to resolve discrepancies .
- Approach 3 : Validate findings using orthogonal assays (e.g., Western blotting for protein expression changes) to rule out assay-specific artifacts .
What computational strategies are effective in predicting reaction pathways for synthesizing novel derivatives of this compound?
Classification : Advanced (Computational Modeling)
Methodological Answer :
- Strategy 1 : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functional group modifications (e.g., substituting the chlorophenyl group) .
- Strategy 2 : Integrate machine learning with experimental data to prioritize reaction conditions. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to accelerate optimization .
- Validation : Cross-validate computational predictions with microscale synthesis and LC-MS to confirm product formation .
How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Classification : Advanced (SAR Analysis)
Methodological Answer :
- Design 1 : Synthesize a focused library of analogs (e.g., varying the benzylidene or pyrrolidine substituents) using parallel synthesis techniques .
- Design 2 : Corrogate physicochemical properties (logP, solubility) with bioactivity using multivariate regression models. For example, compare hydroxyl-substituted analogs (improved solubility) vs. methoxy derivatives (enhanced membrane permeability) .
- Assay : Test analogs in 3D tumor spheroid models to mimic in vivo conditions and reduce false positives from 2D assays .
What methodologies are recommended for analyzing by-products or degradation products during synthesis?
Classification : Basic (Analytical Chemistry)
Methodological Answer :
- Method 1 : Use LC-MS/MS to identify by-products via fragmentation patterns. For example, monitor for thiazolidinone ring-opening products under acidic conditions .
- Method 2 : Employ NMR (¹H, ¹³C, and 2D COSY) to detect trace impurities. Key signals: thioxo group (δ ~160 ppm in ¹³C NMR) and pyrrolidine protons (δ 3.5–4.5 ppm in ¹H NMR) .
- Mitigation : Optimize quenching steps (e.g., rapid cooling) to prevent post-reaction degradation .
How can researchers resolve contradictions in reported solubility and stability profiles of this compound?
Classification : Advanced (Data Reconciliation)
Methodological Answer :
- Step 1 : Standardize solubility testing using biorelevant media (e.g., FaSSIF/FeSSIF for simulating gastrointestinal conditions) to account for pH-dependent variations .
- Step 2 : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the thioxo group) .
- Step 3 : Compare crystal forms (polymorphs) via PXRD ; some forms may exhibit enhanced stability over others .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
